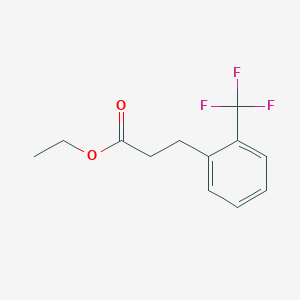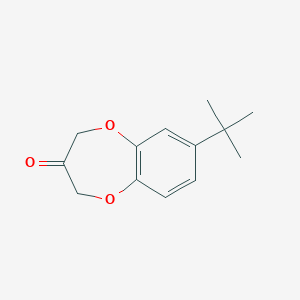
2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- is a chemical compound that belongs to the class of benzodioxepines. It is commonly known as TBOA, which stands for “DL-threo-beta-benzyloxyaspartic acid”. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate in the central nervous system (CNS).
作用机制
TBOA inhibits the uptake of glutamate by binding to the transporters that are responsible for the uptake of glutamate in the CNS. TBOA binds to the transporters in a non-competitive manner, which means that it does not compete with the substrate (glutamate) for binding to the transporter. TBOA also modulates the activity of ionotropic glutamate receptors by increasing the duration of the receptor activation. This modulation of ionotropic glutamate receptors can lead to an increase in the excitability of neurons.
Biochemical and Physiological Effects:
TBOA has been shown to have several biochemical and physiological effects on the CNS. TBOA increases the extracellular levels of glutamate, which can cause excitotoxicity. TBOA also modulates the activity of ionotropic glutamate receptors, which can lead to an increase in the excitability of neurons. TBOA has also been shown to increase the release of dopamine and serotonin in the CNS.
实验室实验的优点和局限性
TBOA is a potent inhibitor of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-, which makes it a valuable tool for studying the regulation of glutamate uptake in the CNS. TBOA has also been used to study the role of glutamate in various CNS disorders, such as epilepsy and stroke. However, TBOA has some limitations for lab experiments. TBOA is not very selective for 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-, which means that it can inhibit other transporters that are responsible for the uptake of other amino acids. TBOA is also not very stable in solution, which can make it difficult to use in experiments.
未来方向
There are several future directions for the study of TBOA. One direction is the development of more selective inhibitors of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- that do not inhibit other transporters. Another direction is the study of the role of TBOA in the regulation of glutamate uptake in various CNS disorders, such as Alzheimer’s disease and Parkinson’s disease. TBOA can also be used to study the role of glutamate in the regulation of synaptic plasticity and learning and memory. Finally, TBOA can be used to study the role of glutamate in the regulation of pain perception.
合成方法
The synthesis of TBOA involves several steps. The first step is the protection of the carboxylic acid group of L-aspartic acid with a benzyl group. The second step is the reduction of the carboxylic acid group to an alcohol group using lithium aluminum hydride. The third step is the protection of the alcohol group with a tert-butyl group. The fourth step is the oxidation of the benzyl group to a carboxylic acid group using potassium permanganate. The final step is the deprotection of the tert-butyl group to obtain TBOA.
科学研究应用
TBOA has been extensively studied for its potential therapeutic applications in various CNS disorders, such as epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to inhibit the uptake of glutamate in the CNS, which leads to an increase in extracellular glutamate levels. This increase in glutamate levels can cause excitotoxicity, which is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters. TBOA has also been shown to modulate the activity of ionotropic glutamate receptors, such as NMDA and AMPA receptors.
属性
CAS 编号 |
195251-91-3 |
|---|---|
产品名称 |
2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- |
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC 名称 |
7-tert-butyl-1,5-benzodioxepin-3-one |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)9-4-5-11-12(6-9)16-8-10(14)7-15-11/h4-6H,7-8H2,1-3H3 |
InChI 键 |
VFQHMVHBTUURKJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)CO2 |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)CO2 |
其他 CAS 编号 |
195251-91-3 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
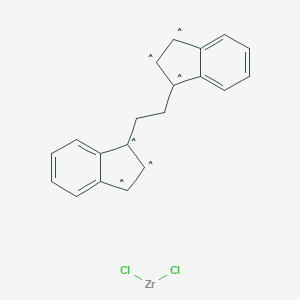


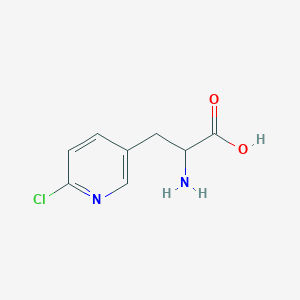
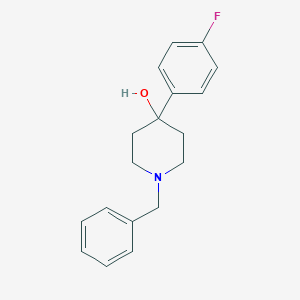
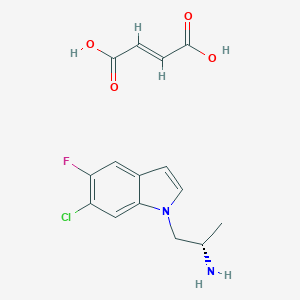
![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)

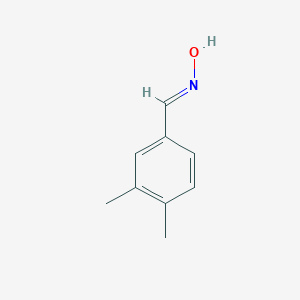
![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)
